molecular formula C8H13NO4 B6618611 tert-butylN-(1,3-dioxopropan-2-yl)carbamate CAS No. 2825007-73-4

tert-butylN-(1,3-dioxopropan-2-yl)carbamate

Cat. No.: B6618611
CAS No.: 2825007-73-4
M. Wt: 187.19 g/mol
InChI Key: GGMWULRRTYCBFR-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,3-dioxopropan-2-yl)carbamate is a chemical compound with the molecular formula C8H13NO4. It is a derivative of carbamate, featuring a tert-butyl group and a dioxopropan-2-yl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dioxopropan-2-yl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1,3-dioxopropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler carbamate derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl or dioxopropan-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler carbamate derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1,3-dioxopropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways .

Biology

In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to protect amine groups in peptides and proteins during synthesis .

Medicine

In medicinal chemistry, tert-butyl N-(1,3-dioxopropan-2-yl)carbamate is explored for its potential therapeutic applications. It is used in the development of new drugs and as a precursor for active pharmaceutical ingredients .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of various products, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another carbamate derivative with different functional groups.

    tert-Butyl-N-methylcarbamate: A methylated version of tert-butyl carbamate with distinct properties.

Uniqueness

tert-Butyl N-(1,3-dioxopropan-2-yl)carbamate is unique due to its specific functional groups, which provide distinct reactivity and applications. Its ability to act as a protecting group and participate in various chemical reactions makes it valuable in both research and industrial settings .

Properties

IUPAC Name

tert-butyl N-(1,3-dioxopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h4-6H,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMWULRRTYCBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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